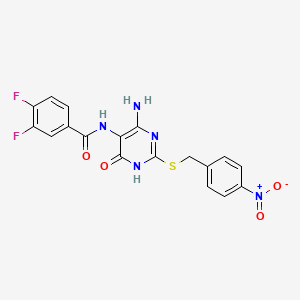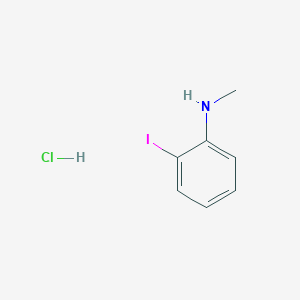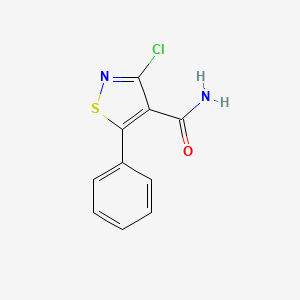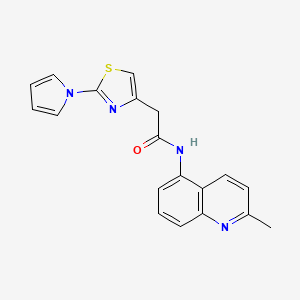
2-Dimethylphosphorylcyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Aplicaciones Científicas De Investigación
Acid−Amide Intermolecular Hydrogen Bonding
Research explores the molecular recognition and formation of intermolecularly hydrogen-bonded dimers involving carboxylic acid groups, as demonstrated by a 2,2-dimethylbutynoic acid with a pyridone terminus. This study emphasizes the significance of hydrogen bonding between amide and carboxylic acid groups in molecular recognition and dimer formation, which could be relevant to the applications of "2-Dimethylphosphorylcyclohexane-1-carboxylic acid" in creating specific molecular structures for pharmaceutical or material science applications (P. Wash, E. Maverick, J. Chiefari, D. Lightner, 1997).
Synthesis and Resolution of Cyclopropane Carboxylic Acid Derivatives
The synthesis routes for 2,2-dimethylcyclopropane carboxylic acid, an important intermediate in producing medicaments and pesticides, are reviewed. This highlights the potential for "this compound" to serve as an intermediate or precursor in synthesizing bioactive molecules or agrochemicals due to its structural similarity and potential reactivity (Li Gong, 2007).
Photoremovable Protecting Groups for Carboxylic Acids
Research on the use of dimethylphenacyl esters as photoremovable protecting groups for carboxylic acids underscores the importance of such strategies in organic synthesis and biochemistry. This could imply the utility of "this compound" in developing "caged" compounds for controlled release applications in medicinal chemistry and biological studies (M. Zabadal, A. P. Pelliccioli, P. Klán, J. Wirz, 2001).
Carboxylation of Aryl- and Alkenylboronic Esters with CO2
A study on the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 to yield benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids points to potential methodologies for incorporating CO2 into organic molecules. This could suggest methods for functionalizing "this compound" or similar compounds for synthesizing diverse organic molecules with environmental benefits (Kazutoshi Ukai, Masao Aoki, J. Takaya, N. Iwasawa, 2006).
Propiedades
IUPAC Name |
2-dimethylphosphorylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O3P/c1-13(2,12)8-6-4-3-5-7(8)9(10)11/h7-8H,3-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANXWMLZTBAYPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide](/img/structure/B2606393.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B2606394.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-diethylacetamide](/img/structure/B2606399.png)


![3,4-dimethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2606403.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2606405.png)



